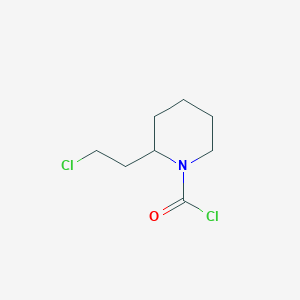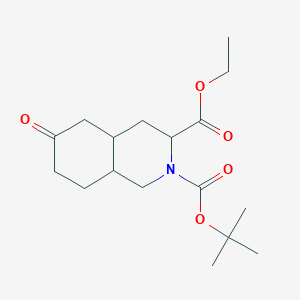
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate is a heterocyclic compound with the molecular formula C17H27NO5 and a molecular weight of 325.40 g/mol . This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Boc Protection: The resulting isoquinoline derivative is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Esterification: The protected isoquinoline is then esterified with ethyl chloroformate to introduce the ethyl ester group.
Oxidation: Finally, the compound undergoes oxidation to introduce the ketone functionality at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amine group can form hydrogen bonds and electrostatic interactions with active sites, while the ester and ketone functionalities can participate in various chemical reactions, modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Boc-6-oxo-tetrahydro-isoquinoline-3-carboxylate: Similar structure but lacks the octahydro ring system.
Ethyl 2-Boc-6-oxo-hexahydro-isoquinoline-3-carboxylate: Similar structure with a hexahydro ring system instead of octahydro.
Ethyl 2-Boc-6-oxo-decahydro-isoquinoline-3-carboxylate: Similar structure with a decahydro ring system.
Uniqueness
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate is unique due to its specific ring system and functional groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and the study of biochemical processes .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-5-22-15(20)14-9-12-8-13(19)7-6-11(12)10-18(14)16(21)23-17(2,3)4/h11-12,14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEFQSLNTJXAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(=O)CCC2CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796331.png)
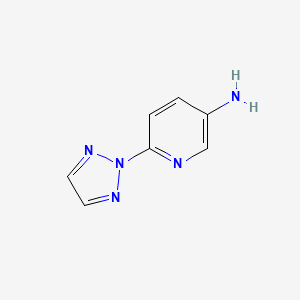
![(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B2796334.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2796335.png)
![methyl 6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2796336.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2796338.png)

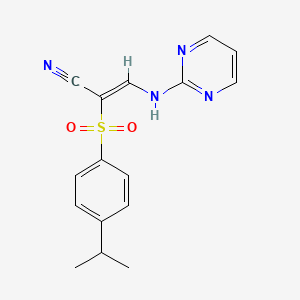
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2796345.png)
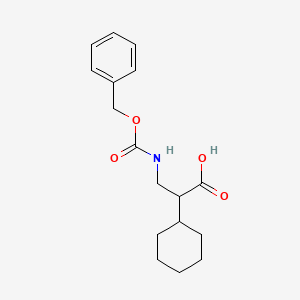
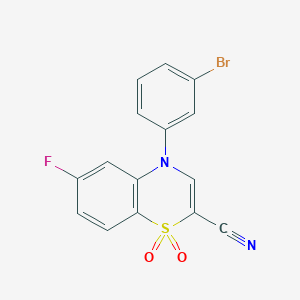
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2796352.png)
